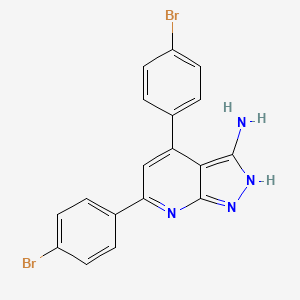
AChE/BuChE-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/BuChE-IN-4 is a multi-target inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound exhibits oral activity and blood-brain barrier permeability, making it a promising candidate for therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BuChE-IN-4 involves a combination of flurbiprofen and isoniazide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product with high yield and purity . The synthetic route includes the following steps:
Combination of Flurbiprofen and Isoniazide: The initial step involves the reaction of flurbiprofen with isoniazide under specific conditions to form the intermediate compound.
Optimization and Purification: The intermediate compound is then optimized using the DFT/B3LYP method and purified to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The production process is optimized for scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
AChE/BuChE-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy and stability.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome and minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
AChE/BuChE-IN-4 has a wide range of scientific research applications, including:
Mécanisme D'action
AChE/BuChE-IN-4 exerts its effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in cholinergic neurotransmission. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, thereby enhancing cholinergic signaling . This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparaison Avec Des Composés Similaires
AChE/BuChE-IN-4 is unique in its dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. This distinguishes it from other similar compounds, such as:
Propriétés
Formule moléculaire |
C17H23N5 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-N-[(1-benzylpiperidin-4-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H23N5/c18-17-19-9-6-16(21-17)20-12-14-7-10-22(11-8-14)13-15-4-2-1-3-5-15/h1-6,9,14H,7-8,10-13H2,(H3,18,19,20,21) |
Clé InChI |
UOIHYBDULIXVAR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CNC2=NC(=NC=C2)N)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



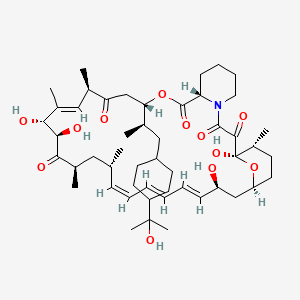


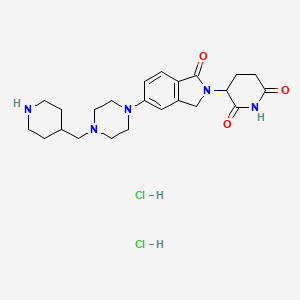

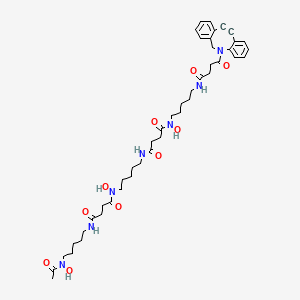
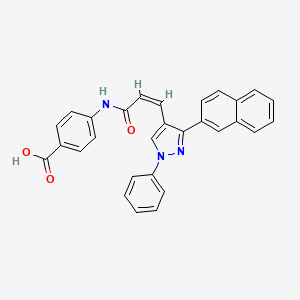
![4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methylbenzamide](/img/structure/B12373979.png)
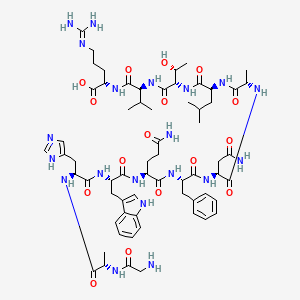
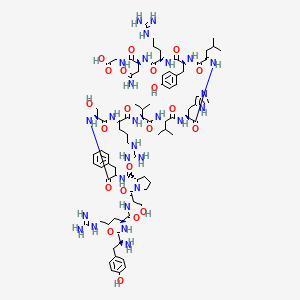
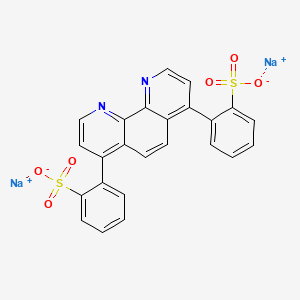
![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
